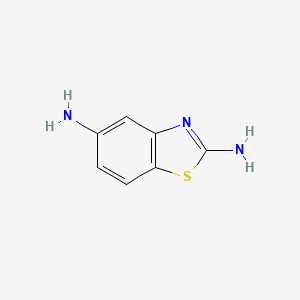

1,3-苯并噻唑-2,5-二胺

描述

Synthesis Analysis

The synthesis of benzothiazoles, including 1,3-Benzothiazole-2,5-diamine, can be efficiently achieved through the condensation of diamines with various reagents. A notable method involves the condensation of diamines or amino(thio)phenols with trifluoroacetonitrile to yield 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields. This process includes the formation of an imidamide intermediate, followed by intramolecular cyclization, showcasing the versatility and efficiency of benzothiazole synthesis (Lin et al., 2023).

Molecular Structure Analysis

The molecular structure of 1,3-Benzothiazole-2,5-diamine derivatives has been elucidated through various analytical techniques, including X-ray crystallography. Studies have shown that the benzothiazole unit exhibits characteristic bond lengths and angles, contributing to the compound's stability and reactivity. For instance, the analysis of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate revealed specific S–C bond distances, providing insights into the molecular conformation of benzothiazole derivatives (Aydin et al., 2002).

Chemical Reactions and Properties

Benzothiazoles, including 1,3-Benzothiazole-2,5-diamine, participate in a wide range of chemical reactions, highlighting their chemical versatility. For example, the isomerization of N-Aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(Benzothiazol-2-yl)-2-nitroethene-l,1-diamines showcases the reactivity of benzothiazole derivatives under certain conditions. This reaction involves a polar mechanism, further demonstrating the compound's utility in organic synthesis (Argilagos et al., 1997).

科学研究应用

Biomedical Applications

- Scientific Field : Biomedical Sciences

- Summary of Application : Benzothiazole and its derivatives have attracted interest in the biomedical field due to their biological and pharmacological properties . They exhibit various types of biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. For example, for antimicrobial activity, the compounds could be tested against a range of bacterial and fungal strains using standard microbiological techniques .

- Results or Outcomes : The benzothiazole nucleus has been found to play an important role as an antimicrobial, anti-inflammatory, anticancer, and antidiabetic agent .

Anti-tubercular Compounds

- Scientific Field : Medicinal Chemistry

- Summary of Application : Benzothiazole based compounds have been synthesized and tested for anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with standard reference drugs .

- Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

- Results or Outcomes : The newly synthesized benzothiazole derivatives showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

Synthesis of 2-Arylbenzothiazoles

- Scientific Field : Synthetic Chemistry

- Summary of Application : The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . This review deals with the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .

- Methods of Application : The fabrication of 2-arylbenzothiazoles has been achieved through different synthetic pathways .

- Results or Outcomes : The study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .

Transition Metal Complexes

- Scientific Field : Medicinal Inorganic Chemistry

- Summary of Application : When organic compounds like benzothiazole derivatives are complexed with transition metals, there has been observed an increase in the potency of therapeutic compounds .

- Methods of Application : The specific methods of application would depend on the specific transition metal and the specific benzothiazole derivative being used .

- Results or Outcomes : The complexation of benzothiazole derivatives with transition metals has led to an increase in the potency of therapeutic compounds .

Fabrication of 2-Arylbenzothiazoles

- Scientific Field : Synthetic Chemistry

- Summary of Application : The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . This review deals with the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .

- Methods of Application : The fabrication of 2-arylbenzothiazoles has been achieved through different synthetic pathways .

- Results or Outcomes : The study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .

Medicinal Inorganic Chemistry

- Scientific Field : Medicinal Inorganic Chemistry

- Summary of Application : When organic compounds like benzothiazole derivatives are complexed with transition metals, there has been observed an increase in the potency of therapeutic compounds .

- Methods of Application : The specific methods of application would depend on the specific transition metal and the specific benzothiazole derivative being used .

- Results or Outcomes : The complexation of benzothiazole derivatives with transition metals has led to an increase in the potency of therapeutic compounds .

未来方向

属性

IUPAC Name |

1,3-benzothiazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSZQBRMZNHXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354313 | |

| Record name | 1,3-benzothiazole-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzothiazole-2,5-diamine | |

CAS RN |

50480-29-0 | |

| Record name | 1,3-benzothiazole-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)

![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)